2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide
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Overview
Description
The compound “2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide” is a complex organic molecule. It contains an imidazolidine ring, which is a type of heterocycle. It also has a pyridine ring and a thiophene ring attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent rings and functional groups. The imidazolidine ring, pyridine ring, and thiophene ring would likely form the core of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The imidazolidine ring, for example, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the arrangement and nature of its functional groups .Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds with a similar structure have been synthesized and studied for their potential medicinal properties. For example, the synthesis of various derivatives, such as 2-phenylthiazolidine and imidazo[1,2-a]pyrimidines, has been explored for their cardiotonic and anticancer activities, respectively. These studies involve complex chemical synthesis techniques to modify certain parts of the molecule to enhance their biological activities or reduce unwanted metabolism by enzymes like aldehyde oxidase (AO) (Linton et al., 2011).
Antifungal and Antiprotozoal Activities
Research on imidazo[1,2-a]pyridines and related compounds has shown potential antifungal and antiprotozoal activities. These studies are crucial in the development of new therapeutic agents against infectious diseases caused by fungi and protozoa. For example, compounds synthesized from imidazo[1,2-a]pyridine-2-carbohydrazide have been evaluated for their antifungal activity, indicating moderate success against several fungal strains (Göktaş et al., 2014).
Antiulcer Agents
Some derivatives of imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents. These compounds aim to offer antisecretory and cytoprotective properties, providing a novel approach to treating ulcer-related disorders. Research in this area explores the balance between efficacy and safety, with the goal of finding compounds that can protect the stomach lining without adverse effects (Starrett et al., 1989).
Acetylcholinesterase Inhibitors
Research into carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts has shown that these compounds can inhibit acetylcholinesterase (AChE), an enzyme involved in breaking down acetylcholine. By inhibiting AChE, these compounds have potential applications in treating diseases characterized by acetylcholine deficiency, such as Alzheimer's disease. Moreover, they may offer protective effects against organophosphorus compounds, which are neurotoxic (Sundberg et al., 1993).
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Imidazole derivatives are known to have a wide range of biological activities
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of imidazole derivatives
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize risk.
Future Directions
properties
IUPAC Name |
2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-13-16-5-6-18(13)14(20)17-8-10-2-1-4-15-12(10)11-3-7-21-9-11/h1-4,7,9H,5-6,8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNILTJOYTVYWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide |
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